n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.: 52136-88-6
Cat. No.: VC15946820
Molecular Formula: C13H13N5
Molecular Weight: 239.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52136-88-6 |
|---|---|
| Molecular Formula | C13H13N5 |
| Molecular Weight | 239.28 g/mol |
| IUPAC Name | N-ethyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C13H13N5/c1-2-14-12-11-8-17-18(13(11)16-9-15-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,14,15,16) |
| Standard InChI Key | DPCVGXVTZUOCAZ-UHFFFAOYSA-N |
| Canonical SMILES | CCNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
n-Ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a fused pyrazole-pyrimidine core substituted with an ethylamine group at position 4 and a phenyl ring at position 1 (Figure 1). The IUPAC name, N-ethyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine, reflects this substitution pattern. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 239.28 g/mol |
| SMILES | CCNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3 |
| InChIKey | DPCVGXVTZUOCAZ-UHFFFAOYSA-N |
The planar pyrazolo[3,4-d]pyrimidine system enables π-π stacking interactions with protein targets, while the ethylamine side chain enhances solubility and binding affinity .
Physical Properties
Despite its pharmacological relevance, detailed physical properties such as melting point and solubility remain underreported. PubChem entries note moderate solubility in polar organic solvents (e.g., dimethyl sulfoxide) based on structural analogs . Computational models predict a logP value of 2.1, suggesting moderate lipophilicity suitable for blood-brain barrier penetration.
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis begins with 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, which undergoes cyclocondensation with ethylamine derivatives in the presence of potassium tert-butoxide (Table 1) .
Table 1: Synthesis of n-Ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Phenylhydrazine, ethanol, reflux | 85% | |
| 2 | Urea fusion, 180°C | 78% | |
| 3 | POCl₃/PCl₅, chlorination | 90% | |
| 4 | Ethylamine, RT, 12h | 72% |
Aryl nitriles and hydrazine hydrate are employed to introduce substituents at positions 3 and 6, with yields ranging from 72% to 90% . Microwave-assisted synthesis reduces reaction times by 40% but requires optimization to prevent decomposition .
Structural Modifications
Introducing electron-withdrawing groups (e.g., chloro, bromo) at position 6 enhances enzymatic inhibition. For example, 6-(4-chlorophenyl)-3-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine shows a 50% inhibitory concentration (IC₅₀) of 0.8 nM against EGFR, compared to 1.2 nM for the parent compound . Conversely, methyl groups at position 3 reduce cytotoxicity, highlighting the delicate balance between substituent effects and bioactivity .
Biological Activity and Mechanism of Action
Anticancer Activity
n-Ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine inhibits multiple kinases involved in tumor progression:
-
EGFR: Displaces ATP in the kinase domain, reducing autophosphorylation (IC₅₀ = 1.1 nM) .
-
VEGFR-2: Suppresses angiogenesis by blocking VEGF signaling (IC₅₀ = 2.4 nM).
-
PDGFR-β: Inhibits stromal cell proliferation in tumor microenvironments (IC₅₀ = 3.8 nM).
In A549 lung cancer cells, the compound induces apoptosis at 10 μM, with a 70% reduction in viability after 48 hours .
Molecular Docking Insights
Docking studies using PDB ID 1M17 reveal that the pyrazolo[3,4-d]pyrimidine core forms hydrogen bonds with Met793 and Cys797 in EGFR’s active site, mimicking adenine’s interactions in ATP (Figure 2) . The ethylamine side chain occupies a hydrophobic pocket, enhancing binding affinity by 30% compared to unsubstituted analogs .
Comparative Analysis with Pyrazolo[3,4-d]pyrimidine Derivatives
Table 2: Bioactivity Comparison of Selected Derivatives
| Compound | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
|---|---|---|
| n-Ethyl-1-phenyl derivative | 1.1 | 2.4 |
| 6-(4-Chlorophenyl) analog | 0.8 | 1.9 |
| N-Phenyl parent compound | 5.6 | 8.3 |
The ethyl group at position 4 confers a 5-fold increase in potency over the N-phenyl analog, underscoring the importance of alkylamine substitutions .
Pharmacological and Toxicological Profiles
In Vitro ADMET Properties
-
Permeability: Caco-2 assay Papp = 12 × 10⁻⁶ cm/s, indicating moderate intestinal absorption.
-
Metabolism: CYP3A4-mediated demethylation produces inactive metabolites (t₁/₂ = 2.1h).
-
hERG Inhibition: IC₅₀ > 10 μM, suggesting low cardiotoxicity risk .
In Vivo Efficacy
In BALB/c mice bearing MDA-MB-231 xenografts, oral administration (50 mg/kg/day) reduces tumor volume by 62% over 21 days, with no significant weight loss . Plasma concentrations peak at 2.3 μg/mL within 1h, demonstrating favorable pharmacokinetics .
Future Directions and Applications
Ongoing research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume